molecular formula C14H22O2 B1329516 4,6-Di-tert-butylresorcinol CAS No. 5374-06-1

4,6-Di-tert-butylresorcinol

Cat. No. B1329516
CAS RN: 5374-06-1
M. Wt: 222.32 g/mol
InChI Key: KJFMXIXXYWHFAN-UHFFFAOYSA-N
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Description

4,6-Di-tert-butylresorcinol is a chemical compound that is derived from the alkylation of resorcinol with tert-butanol. It is one of the major products obtained when using certain catalysts under optimized reaction conditions. The compound is related to other tert-butyl resorcinol derivatives, which are of interest in various chemical syntheses and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 4,6-di-tert-butylresorcinol can be efficiently catalyzed by zirconia supported phosphotungstic acid (PTA) as demonstrated in the study where 15% PTA/ZrO2 calcined at 750 °C showed high activity in producing this compound . Another related compound, 4-Hydroxy-2,6-di-tert-butyl-3-acetylbenzofuran, was synthesized through a multi-step process starting from 5-tert-Butyl-resorcinol, which involved alkylation, ring closure, and acylation steps .

Molecular Structure Analysis

While the specific molecular structure analysis of 4,6-di-tert-butylresorcinol is not detailed in the provided papers, the structure of related compounds, such as 4-Hydroxy-2,6-di-tert-butyl-3-acetylbenzofuran, has been confirmed through independent synthesis and characterization techniques like NMR . These studies contribute to the understanding of the molecular structure of 4,6-di-tert-butylresorcinol by analogy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tert-butyl resorcinol derivatives typically include alkylation, where tert-butanol is used as the alkylating agent. The selectivity of the reaction towards mono-alkylated or di-alkylated products can be influenced by the surface chemistry of the catalysts used, as shown in a study where adjusting the fraction of Bronsted acid sites versus Lewis ones on the catalyst surface could increase the selectivity for 4-tert-butylresorcinol over 4,6-di-tert-butylresorcinol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-di-tert-butylresorcinol are not explicitly discussed in the provided papers. However, the properties of tert-butyl resorcinol derivatives can be inferred to some extent from their molecular structure, which includes bulky tert-butyl groups that can influence solubility, boiling and melting points, and reactivity. The presence of these groups can also affect the compound's ability to engage in specific chemical interactions, such as hydrogen bonding or π-π interactions, which are relevant in the context of material science and pharmaceutical applications .

Scientific Research Applications

Selective Catalysis

4,6-Di-tert-butylresorcinol is involved in selective catalysis processes. A study by Pezzotta et al. (2018) focused on enhancing selectivity to 4-tert-butylresorcinol over 4,6-di-tert-butylresorcinol using heteropolyacid-based catalysts. They found that adjusting the catalyst surface chemistry could increase selectivity (Pezzotta et al., 2018).

Oxidation Studies

Ling et al. (2003) explored copper(II)-mediated autoxidation of 4,6-di-tert-butylresorcinol, revealing insights into the reaction mechanisms and product formation under these conditions (Ling et al., 2003).

Antioxidant Research

Synthetic phenolic antioxidants, including compounds like 4,6-di-tert-butylresorcinol, have been studied for their occurrence in the environment, human exposure, and toxicity. Liu and Mabury (2020) provided comprehensive insights into these issues, highlighting the need for further research in this area (Liu & Mabury, 2020).

Role in Polymer Stability

The use of 4,6-di-tert-butylresorcinol in enhancing the thermal stability of polymethylmethacrylate (PMMA) was studied by Aliyeva et al. (1978). They discovered that this compound, when introduced into the polymer or the polymerizable system, acts as an effective thermal stabilizer (Aliyeva et al., 1978).

Applications in Lipid Chromatography

Wren and Szczepanowksa (1964) found that including small quantities of 4-methyl-2,6-di-tert-butylphenol, a related compound, in solvents can protect lipids from autoxidation during chromatography and storage, without affecting their separation (Wren & Szczepanowksa, 1964).

Safety And Hazards

4,6-Di-tert-butylresorcinol is light-sensitive and should be stored away from light . It may cause skin irritation, serious eye irritation, and long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding release to the environment .

Future Directions

While specific future directions for the study of 4,6-Di-tert-butylresorcinol were not found in the retrieved papers, the compound’s potential as a free radical scavenger suggests it could be further explored in the context of antioxidant research .

properties

IUPAC Name

4,6-ditert-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFMXIXXYWHFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063818
Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Di-tert-butylresorcinol

CAS RN

5374-06-1
Record name 4,6-Di-tert-butylresorcinol
Source CAS Common Chemistry
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Record name 4,6-Di-tert-butylresorcinol
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Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Record name 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)-
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Record name 4,6-di-tert-butylresorcinol
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Record name 4,6-DI-TERT-BUTYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
WH Starnes Jr, DA Plank, JC Floyd - The Journal of Organic …, 1975 - ACS Publications
(10) G. Levy and GL Nelson," Carbon-13 Nuclear Magnetic Resonance for Organic Chemists", Wiley, New York, NY, 1972.(11)(a) FJ Weigert and JD Roberts, J. Am. Chem. Soc., 89, …
Number of citations: 13 pubs.acs.org
KQ Ling, Y Lee, D Macikenas… - The Journal of …, 2003 - ACS Publications
Although copper(II)-mediated oxidation of phenols results in oxidative coupling rather than in oxygenation, it was recently reported that naturally occurring 5-alkylresorcinols undergo …
Number of citations: 31 pubs.acs.org
S Chandren, Z Ramli, H Nur - International Journal of Chemical …, 2010 - degruyter.com
Mesoporous alumina which contains only Lewis acidity was synthesized by sol-gel method and was then impregnated with sulfuric acid to generate Brönsted acidity. The catalyst was …
Number of citations: 8 www.degruyter.com
C Pezzotta, G Fleury, M Soetens, S Van der Perre… - Journal of …, 2018 - Elsevier
Keggin tungstophosphoric acid (H 3 PW 12 O 40 , HPW) was immobilized onto Santa Barbara Amorphous (SBA-15) type silica to obtain selective catalysts for the resorcinol tert-…
Number of citations: 29 www.sciencedirect.com
LA Maslovskaya, YS Polyakov, AI Savchenko - High Energy Chemistry, 2002 - Springer
The influence of structurally different dihydric phenols on the radical reactions of hexane in deaerated solutions under γ-irradiation was studied. It was found that 4-tert-butylpyrocatechol …
Number of citations: 4 link.springer.com
C Pezzotta - 2019 - dial.uclouvain.be
Alkylated resorcinols are important as antioxidant and widely used in the pharmaceutical and fine chemical industries. 4-tert-butylresorcinol is used as active component in the treatment …
Number of citations: 0 dial.uclouvain.be
YD Aliyeva, SZ Abubakirova, VV Voronenkov… - Polymer Science …, 1978 - Elsevier
The results of a study of the influence of 2,2′-methylene-bis-(4,6-di-tert, butylresorcinol), diphenylolcyclopentane and diphenylolcyclohexane on the thermal degradation of …
Number of citations: 2 www.sciencedirect.com
HJ Prochaska, MJ De Long… - Proceedings of the …, 1985 - National Acad Sciences
Induction of detoxification enzymes is a major mechanism whereby a wide variety of chemical agents protect rodents against neoplastic, mutagenic, and other toxicities of carcinogens. …
Number of citations: 378 www.pnas.org
LW Wattenberg, JB Coccia, LKT Lam - Cancer research, 1980 - AACR
The inhibitory effects of 18 synthetic phenolic compounds added to the diet on benzo(a)pyrene-induced neoplasia of the forestomach of female ICR/Ha mice have been determined. …
Number of citations: 320 aacrjournals.org
W Wang, S Inoue, E Irran… - Angewandte Chemie …, 2012 - Wiley Online Library
SiCSi to pick up a metal: A bis (silylene) SiCSi pincerlike arene 1 (see scheme) has been synthesized through salt metathesis reaction of the dilithium salt of 2, 4-di-tert-butyl-…
Number of citations: 120 onlinelibrary.wiley.com

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